molecular formula C14H14ClN3O2S B241602 {[5-(4-chlorophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid

{[5-(4-chlorophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid

Katalognummer: B241602
Molekulargewicht: 323.8 g/mol
InChI-Schlüssel: JKEXTTVYBWHLQL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

{[5-(4-chlorophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid, also known as CTSA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Wirkmechanismus

The mechanism of action of {[5-(4-chlorophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in metabolic pathways. Specifically, this compound has been found to inhibit the activity of acyl-CoA synthetase, which is involved in fatty acid metabolism. This inhibition leads to a decrease in the synthesis of fatty acids and an increase in the oxidation of fatty acids, which has been linked to the anti-tumor and anti-inflammatory properties of this compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in various cell and animal models. In cell models, this compound has been found to inhibit cell proliferation and induce apoptosis in cancer cells. In animal models, this compound has been shown to reduce tumor growth and inflammation. Additionally, this compound has been found to have a beneficial effect on lipid metabolism, leading to a decrease in serum triglyceride and cholesterol levels.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of {[5-(4-chlorophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid for lab experiments is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. Additionally, this compound has been found to be stable under various conditions, making it suitable for use in a wide range of experiments. However, one limitation of this compound is its potential toxicity, which must be carefully monitored in experiments involving living organisms.

Zukünftige Richtungen

There are several future directions for research on {[5-(4-chlorophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid, including:
1. Investigating the potential of this compound as a drug delivery system for cancer treatment.
2. Studying the effects of this compound on other metabolic pathways, such as glucose metabolism.
3. Exploring the potential of this compound as a treatment for metabolic disorders, such as obesity and diabetes.
4. Investigating the potential of this compound as a tool for studying enzyme structure and function.
5. Developing new synthesis methods for this compound to improve its efficiency and reduce its cost.
Conclusion:
In conclusion, this compound is a chemical compound with potential applications in various fields of scientific research. Its synthesis method is relatively simple, and it has been found to have anti-tumor, anti-inflammatory, and lipid-lowering properties. However, its potential toxicity must be carefully monitored in experiments involving living organisms. Future research on this compound could lead to the development of new treatments for cancer, metabolic disorders, and other diseases.

Synthesemethoden

{[5-(4-chlorophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid can be synthesized through a multi-step process that involves the reaction of 4-chlorobenzyl chloride with sodium azide to form 4-chlorobenzyl azide. This is followed by the reaction of 4-chlorobenzyl azide with 2-methyl-2-propenyl magnesium bromide to form {[5-(4-chlorophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetonitrile. Finally, this compound is hydrolyzed with sodium hydroxide to yield this compound.

Wissenschaftliche Forschungsanwendungen

{[5-(4-chlorophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid has been found to have potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, this compound has been studied for its anti-tumor and anti-inflammatory properties. In biochemistry, this compound has been used as a tool to study the structure and function of enzymes involved in various metabolic pathways. In pharmacology, this compound has been investigated for its potential as a drug delivery system.

Eigenschaften

Molekularformel

C14H14ClN3O2S

Molekulargewicht

323.8 g/mol

IUPAC-Name

2-[[5-(4-chlorophenyl)-4-(2-methylprop-2-enyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid

InChI

InChI=1S/C14H14ClN3O2S/c1-9(2)7-18-13(10-3-5-11(15)6-4-10)16-17-14(18)21-8-12(19)20/h3-6H,1,7-8H2,2H3,(H,19,20)

InChI-Schlüssel

JKEXTTVYBWHLQL-UHFFFAOYSA-N

SMILES

CC(=C)CN1C(=NN=C1SCC(=O)O)C2=CC=C(C=C2)Cl

Kanonische SMILES

CC(=C)CN1C(=NN=C1SCC(=O)O)C2=CC=C(C=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.